molecular formula C15H21NO4S2 B2597005 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine CAS No. 1448078-72-5

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

Cat. No.: B2597005
CAS No.: 1448078-72-5
M. Wt: 343.46
InChI Key: OPPVCVZRHQOWLS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C15H21NO4S2 and its molecular weight is 343.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Estrogenic Activity

The compound 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine, through a complex synthesis process, has shown potent anti-estrogenic activity in both rats and mice when administered orally or subcutaneously. Its high binding affinity to estrogen receptors in rat uterine cytosol surpasses that of estradiol, indicating a significant potential in medical research and therapeutic applications (C. D. Jones et al., 1979).

Fluorescent Nanoscale Salts/Metal–Organic Frameworks for Live-Cell Imaging

Research has extended into the development of fluorescent nanoscale salts and metal-organic frameworks (MOFs) involving the reaction between disulfonic acids, such as 1,5-naphthalenedisulfonic acid (NDS), and various pyridine analogs. These complexes, formed through the diffusion method, demonstrate potential for live-cell imaging due to their unique supramolecular architecture and ability to form hydrogen bond interactions. The involvement of sulfonates in coordination with metal centers highlights the compound's versatility in creating complex structures for biological applications (U. Singh et al., 2018).

Sulfonated Tetrahydropyridine Derivatives Synthesis

A radical reaction utilizing 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been developed to access sulfonated tetrahydropyridine derivatives. This process efficiently yields moderate to good yields of sulfonated tetrahydropyridine derivatives without the need for catalysts or additives, highlighting a novel approach in the synthesis of sulfonated derivatives for potential applications in chemical research and pharmaceutical development (Yuanyuan An & Jie Wu, 2017).

Electrolyte Characterization for Li Metal Cells

The use of tetra(ethylene glycol)dimethyl ether (TEGDME) as a polymer solvent in mixed electrolytes, including N-methyl-n-butyl pyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR 14 TFSI), LiTFSI, and TEGDME, has been characterized for its physical and electrochemical properties. The ternary mixture exhibits enhanced ionic conductivity, especially at lower temperatures, and shows excellent compatibility with Li metal electrodes. This research contributes to the advancement of electrolyte solutions for Li/S cells, offering insights into the development of high-performance energy storage systems (Joon-Ho Shin & E. Cairns, 2008).

Properties

IUPAC Name

3-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-21(17,18)15-8-9-16(11-15)22(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPVCVZRHQOWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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